3-(Oxan-4-yl)piperidine is a heterocyclic organic compound characterized by a piperidine ring substituted with an oxan-4-yl group. This compound is significant in medicinal chemistry due to its potential pharmacological activities and applications in drug development. The molecular formula of 3-(oxan-4-yl)piperidine is and it has a molecular weight of approximately 183.29 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
3-(Oxan-4-yl)piperidine is derived from piperidine, a six-membered nitrogen-containing ring, which is widely used in the synthesis of pharmaceuticals and agrochemicals. The oxan group, a cyclic ether, contributes to the compound's unique properties and reactivity. It falls under the classification of heterocyclic compounds, specifically as a piperidine derivative.
The synthesis of 3-(oxan-4-yl)piperidine typically involves cyclization reactions where appropriate precursors undergo transformations under controlled conditions. Common synthetic routes include:
The synthesis may involve using reagents such as sodium hydride as a base and various solvents to optimize yield and selectivity. Continuous flow reactions can also be employed for industrial-scale production, utilizing alkyl dihalides and primary amines under microwave irradiation to achieve efficient cyclocondensation.
The structure of 3-(oxan-4-yl)piperidine can be represented by its canonical SMILES notation: CC1CCNCC1C2CCOCC2
. This notation highlights the connectivity of atoms within the molecule, including the piperidine ring and the oxan moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 183.29 g/mol |
IUPAC Name | 3-(oxan-4-yl)piperidine |
InChI Key | HAEWEEDOAJSWNL-UHFFFAOYSA-N |
3-(Oxan-4-yl)piperidine can participate in various chemical reactions, including:
The specific conditions for these reactions vary but generally involve controlling temperature, solvent choice, and concentration of reactants to optimize product yield.
The mechanism of action for 3-(oxan-4-yl)piperidine involves its interaction with biological targets, such as neurotransmitter receptors or enzymes. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Further studies are necessary to elucidate specific molecular targets and their associated pathways .
3-(Oxan-4-yl)piperidine is typically a colorless liquid or solid at room temperature, exhibiting moderate volatility.
The compound is soluble in polar organic solvents but may have limited solubility in non-polar solvents due to its heterocyclic nature. Its reactivity profile allows it to undergo various transformations typical for piperidine derivatives.
3-(Oxan-4-yl)piperidine has several applications in scientific research:
Nucleophilic substitution reactions provide efficient routes for constructing the pivotal C-O bond between piperidine and oxane (tetrahydropyran) rings. A patented methodology employs chloroethoxy precursors for oxane ring formation directly onto a piperidin-4-yl scaffold. The reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloroethyl chloroformate under basic conditions generates a reactive intermediate, which undergoes intramolecular cyclization upon heating. This one-pot sequence yields the critical 1-(oxan-4-yl)piperidine core with the tert-butoxycarbonyl (Boc) group preserved for nitrogen protection. Key optimization involves solvent selection (dichloromethane or tetrahydrofuran) and temperature control (0°C for initial coupling, 60–80°C for cyclization), achieving yields of 73–78% after chromatographic purification [2].
Alternative routes utilize Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for coupling pre-formed oxan-4-ol with N-protected 4-hydroxypiperidine, though steric hindrance lowers yields (≤50%) compared to intramolecular approaches. Nucleophilic displacement with 4-bromotetrahydropyran under basic catalysis (cesium carbonate, potassium iodide) in dimethylformamide at 80°C provides moderate yields (55–65%) but risks N-alkylation side products when piperidine nitrogen protection is incomplete [2] .
Table 1: Nucleophilic Substitution Routes to 3-(Oxan-4-yl)piperidine Derivatives
Precursor | Reagent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
4-Aminopiperidine (Boc) | 2-Chloroethyl chloroformate | K₂CO₃, DCM → 60°C, THF | 73–78 | Intramolecular cyclization |
4-Hydroxypiperidine (Boc) | Oxan-4-ol | DEAD, PPh₃, THF, 0°C to RT | 45–50 | Functional group tolerance |
4-Hydroxypiperidine (Boc) | 4-Bromotetrahydropyran | Cs₂CO₃, KI, DMF, 80°C | 55–65 | No high-temperature cyclization |
Advanced derivatives of 3-(oxan-4-yl)piperidine require sequential coupling strategies to install pharmacologically relevant appendages. A robust approach combines Boc deprotection (trifluoroacetic acid in dichloromethane) with reductive amination using aldehydes/ketones and sodium triacetoxyborohydride. This method efficiently introduces arylalkyl or heteroaryl groups at the piperidine nitrogen with yields >80% and minimal epimerization. For example, coupling with 5-(methanesulfonyl)-2,3-dihydro-1H-indole-6-carbaldehyde generates a GPR119 agonist precursor critical for diabetes drug candidates [8].
Transition metal catalysis enables C–N bond formation at challenging positions. Palladium-catalyzed Buchwald-Hartwig amination couples 4-bromophenyl motifs with the piperidine nitrogen of 3-(oxan-4-yl)piperidine derivatives. Optimized conditions use Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) as a ligand system, achieving 70–85% yields in toluene at 100°C. This methodology constructs biaryl systems essential for HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors), where sterically hindered pyrimidine substituents enhance antiviral resistance profiles [9].
Table 2: Multi-Step Coupling Approaches for Complex Derivatives
Reaction Type | Core Structure | Coupling Partner | Conditions | Application Target |
---|---|---|---|---|
Reductive Amination | Deprotected piperidine | 5-(Ms)-indoline-6-carbaldehyde | NaBH(OAc)₃, DCE, RT, 16h | GPR119 agonists |
Buchwald-Hartwig Amination | N-H Piperidine-oxane | 4-Bromophenylpyrimidine | Pd₂(dba)₃, XPhos, NaO^t^Bu, toluene, 100°C | HIV-1 NNRTIs |
Suzuki-Miyaura Coupling | Halogenated aryl-piperidine | Heteroarylboronic acids | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | Renin inhibitors |
Asymmetric hydrogenation and enzymatic desymmetrization provide stereocontrol in synthesizing chiral piperidine precursors. A chemoenzymatic route developed by Renata and Baran employs cytochrome P450 enzymes for regioselective C–H hydroxylation of N-Boc-pipecolic acid derivatives. Subsequent nickel-catalyzed decarboxylative cross-coupling installs aryl groups at C2/C3 positions with retention of configuration, achieving enantiomeric excess (ee) >98% . This strategy circumvents traditional resolution steps for generating stereodefined 3-substituted piperidines prior to oxane conjugation.
Heterogeneous catalysis addresses stereoselectivity challenges in saturated heterocycle synthesis. Ruthenium nanoparticles (5% Ru/C) catalyze pyridine hydrogenation to piperidine with diastereoselective cis-fluorination control (>20:1 dr) under mild conditions (50°C, 10 bar H₂). Iridium complexes with chiral P,N-ligands achieve enantioselective reduction of 2-substituted pyridinium salts for axially chiral piperidines (90–95% ee), though substrate scope limitations exist for bulky oxane-containing analogs [3].
Mannich-type condensations between 4-piperidone derivatives, formaldehyde, and amines generate 3-aminomethylated intermediates for downstream oxane coupling. Critical parameters include:
Reductive amination optimization focuses on borohydride derivatives and solvent systems. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) outperforms cyanoborohydride in methanol for sterically hindered ketones like N-Boc-4-oxopiperidine-3-carboxamide. Adding catalytic acetic acid (0.5–1 equiv) accelerates imine formation while minimizing over-reduction. For oxane-containing substrates, molecular sieves (3Å) suppress competing oxane ring-opening by trapping water, improving yields from 70% to 92% [3] [8].
Trifluoromethyl integration exemplifies optimization challenges. Installing –CF₃ at the piperidine nitrogen via reductive amination with trifluoroacetaldehyde requires strict temperature control (–10°C) and slow reagent addition to suppress hemiaminal formation. Subsequent purification via silica gel chromatography necessitates acidification (0.1% TFA in eluent) to prevent decomposition, yielding pharmaceutically relevant N-CF₃-piperidine-oxanes at 75–80% purity [8].
Table 3: Yield Optimization in Key Synthetic Steps
Reaction | Standard Conditions | Optimized Conditions | Yield Increase | Critical Parameter |
---|---|---|---|---|
Mannich Condensation | EtOH, 80°C, 12h | AcONa buffer (pH 5), μW, 100°C, 30min | 60% → 85% | pH-controlled iminium formation |
Reductive Amination | NaBH₃CN, MeOH, RT | NaBH(OAc)₃, DCE, 3Å MS, 0.5 eq AcOH | 70% → 92% | Anhydrous conditions |
N-Trifluoromethylation | CF₃CHO, NaBH(OAc)₃, –20°C | Slow CF₃CHO addition, –10°C, TFA purify | 65% → 80% | Temperature control |
Comprehensive Compound Index
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2